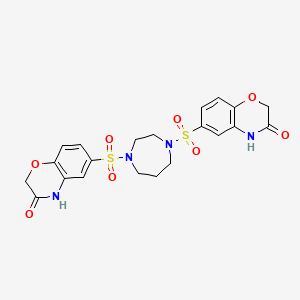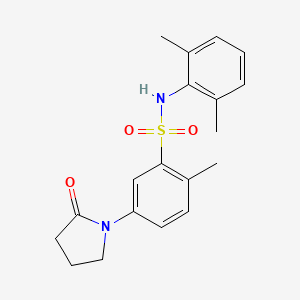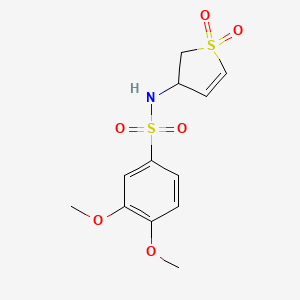
(2,4-dinitrophenyl)(3-methoxypropyl)amine
説明
(2,4-dinitrophenyl)(3-methoxypropyl)amine, also known as DNPA, is a chemical compound used in scientific research for its unique properties. DNPA is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used in analytical chemistry for the detection and quantification of carbonyl compounds. The synthesis of DNPA is a complex process, and its use in scientific research has been extensively studied.
作用機序
The mechanism of action of (2,4-dinitrophenyl)(3-methoxypropyl)amine involves the formation of a hydrazone with carbonyl compounds. The reaction is specific for carbonyl compounds and does not react with other functional groups. The formation of the hydrazone is a reversible reaction, and the equilibrium constant depends on the nature of the carbonyl compound.
Biochemical and Physiological Effects:
(2,4-dinitrophenyl)(3-methoxypropyl)amine does not have any known biochemical or physiological effects. It is a non-toxic compound and is considered safe for use in scientific research.
実験室実験の利点と制限
The advantages of using (2,4-dinitrophenyl)(3-methoxypropyl)amine in lab experiments include its high specificity for carbonyl compounds, its ease of use, and its low toxicity. (2,4-dinitrophenyl)(3-methoxypropyl)amine is also stable and can be stored for extended periods of time. The limitations of using (2,4-dinitrophenyl)(3-methoxypropyl)amine include its limited reactivity with certain carbonyl compounds and its sensitivity to pH and temperature.
将来の方向性
There are several future directions for the use of (2,4-dinitrophenyl)(3-methoxypropyl)amine in scientific research. One potential application is in the development of new methods for the detection and quantification of carbonyl compounds in biological samples. Another potential application is in the study of the role of carbonyl compounds in disease processes. (2,4-dinitrophenyl)(3-methoxypropyl)amine may also be used in the development of new drugs that target carbonyl compounds. Finally, (2,4-dinitrophenyl)(3-methoxypropyl)amine may be used in the development of new analytical methods for the detection and quantification of other functional groups in organic compounds.
科学的研究の応用
(2,4-dinitrophenyl)(3-methoxypropyl)amine is primarily used in scientific research as a reagent for the detection and quantification of carbonyl compounds. Carbonyl compounds are a class of organic compounds that contain a carbon atom double-bonded to an oxygen atom. They are widely found in nature and are important in many biological processes. (2,4-dinitrophenyl)(3-methoxypropyl)amine reacts with carbonyl compounds to form a yellow-colored hydrazone, which can be measured spectrophotometrically.
特性
IUPAC Name |
N-(3-methoxypropyl)-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c1-18-6-2-5-11-9-4-3-8(12(14)15)7-10(9)13(16)17/h3-4,7,11H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMVRHYTUFDKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2,4-dinitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-bis[(5-chloro-2-thienyl)sulfonyl]-1,4-diazepane](/img/structure/B4331711.png)



![1-(5-bromo-2-thienyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4331727.png)
![N-(2,5-dimethylphenyl)-2-{[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino}benzamide](/img/structure/B4331734.png)

![N-1-adamantyl-2-{[5-(2-chloro-4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzamide](/img/structure/B4331748.png)
![3-(4-chlorophenyl)-2-{[(4-phenyl-1,3-thiazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B4331753.png)
![2-{4-[(5-bromo-2-thienyl)sulfonyl]piperazin-1-yl}-3-phenylquinoxaline](/img/structure/B4331764.png)
![2-({[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl}amino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4331771.png)
![N-(2-methoxy-4-nitrophenyl)-2-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B4331788.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331798.png)
